1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone
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Overview
Description
The compound appears to contain a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring . The pyrazolo[1,5-a]pyrazine core is found in various bioactive compounds and is of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, along with an isopropylphenyl group and an ethanone group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in it. The pyrazolo[1,5-a]pyrazine core might undergo reactions typical of heterocyclic compounds, while the isopropylphenyl and ethanone groups might undergo reactions typical of aromatic compounds and ketones, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic isopropylphenyl group might increase its lipophilicity, while the presence of the polar ethanone group might influence its solubility .Scientific Research Applications
Synthesis and Chemical Properties
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone is a compound involved in diverse synthetic pathways, demonstrating its utility in organic synthesis and chemical research. For example, it has been utilized in the tuning of chemo- and regioselectivities in multicomponent condensations, showcasing its role in the synthesis of complex heterocyclic structures. These protocols highlight the molecule's versatility in enabling the formation of pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones under varying conditions, including microwave or conventional heating, sonication, and the use of different bases or reaction mediators (Chebanov et al., 2008).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of pyrazole and pyrazine, akin to this compound, have been explored for their potential biological activities. For instance, synthesis and evaluation studies of pyrazole chalcones, containing motifs related to this molecule, have identified compounds with promising anti-inflammatory, antioxidant, and antimicrobial properties. These studies demonstrate the compound's relevance in the development of new therapeutic agents, highlighting its role in drug discovery and pharmaceutical research (Bandgar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)14-3-5-16(6-4-14)22-12-17(21)19-9-10-20-15(11-19)7-8-18-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHFGWSLMJTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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